

Off-Target Kinase Profile of LY2880070: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	LY2880070	
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For researchers and drug development professionals, understanding the off-target kinase profile of a compound is critical for predicting potential side effects and identifying opportunities for polypharmacology. While a detailed, publicly available off-target kinase profile for the CHK1 inhibitor **LY2880070** is not currently available in the reviewed literature, this guide provides a comparative analysis of other clinical-stage CHK1 inhibitors to offer insights into the expected selectivity and potential off-target effects within this class of molecules.

LY2880070 is recognized as a potent and orally active inhibitor of Checkpoint Kinase 1 (CHK1) with a half-maximal inhibitory concentration (IC50) of less than 1 nM[1][2]. Its primary therapeutic rationale lies in its ability to sensitize cancer cells to DNA-damaging agents[2]. However, as with most kinase inhibitors, absolute specificity is rare. To provide a relevant framework for understanding the potential off-target profile of LY2880070, this guide details the off-target profiles of three other well-characterized CHK1 inhibitors: prexasertib (LY2606368), MK-8776, and SRA737.

Comparative Off-Target Kinase Profiles of CHK1 Inhibitors

The following table summarizes the inhibitory activity of prexasertib, MK-8776, and SRA737 against their primary target, CHK1, and key off-target kinases. This data is compiled from published in vitro kinase assays and provides a quantitative basis for comparing their selectivity.



Kinase	Prexasertib (LY2606368)IC50 (nM)	MK-8776 IC50 (nM)	SRA737 IC50 (nM)
CHK1	2.5	3	1.4
CHK2	5	>3,000	>3,000
CDK2	-	150	>3,000
RSK1	6	-	362
RSK2	4	-	361
ERK8	-	-	130
PKD1	-	-	298

Data compiled from a comparative study of CHK1 inhibitors.[3][4][5]

Key Observations:

- High Potency against CHK1: All three inhibitors demonstrate high potency against their intended target, CHK1, with IC50 values in the low nanomolar range.
- Variable Selectivity against CHK2: Prexasertib (LY2606368) shows significant inhibitory activity against CHK2, while MK-8776 and SRA737 are highly selective for CHK1 over CHK2[3][4][5]. This highlights a key differentiating feature among CHK1 inhibitors.
- CDK2 Inhibition as a Potential Off-Target Effect: MK-8776 exhibits off-target activity against CDK2 at concentrations approximately 50-fold higher than its IC50 for CHK1[3][4][5].
 Inhibition of CDK2 has been linked to distinct cellular effects, including transient protection from growth inhibition at higher concentrations of the inhibitor[3][4][5].
- Broader Off-Target Profile of SRA737: While highly selective against CHK2 and CDK1, SRA737 shows inhibitory activity against other kinases such as RSK1, RSK2, ERK8, and PKD1 at higher concentrations[6][7].

Experimental Protocols



The determination of an off-target kinase profile is a crucial step in drug development. Several methodologies are employed to assess the selectivity of kinase inhibitors.

Kinome Scanning (e.g., KINOMEscan™)

A widely used method for comprehensive kinase inhibitor profiling is competitive binding assays, such as the KINOMEscan[™] platform. This in vitro assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of purified, recombinant kinases[8].

Brief Protocol:

- A test compound is incubated with a specific kinase and a proprietary, immobilized ligand that binds to the active site of the kinase.
- The amount of kinase bound to the immobilized ligand is quantified in the presence and absence of the test compound.
- The results are typically expressed as a percentage of control, indicating the degree of displacement by the test compound. A lower percentage of control signifies stronger binding of the compound to the kinase.
- This process is repeated for a large panel of kinases (often over 400) to generate a comprehensive selectivity profile.

In Situ Kinase Profiling (e.g., KiNativ™)

To understand kinase inhibitor engagement within a more physiologically relevant context, in situ profiling methods are employed. These techniques assess the binding of an inhibitor to kinases within a cellular lysate or even in live cells, which accounts for factors like cellular ATP concentrations that can influence inhibitor potency.

Brief Protocol (KiNativ™):

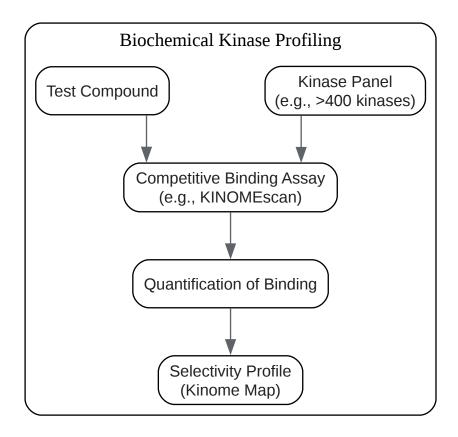
- Live cells or cell lysates are incubated with the test inhibitor at various concentrations.
- A biotinylated, irreversible ATP probe is then added. This probe covalently labels the ATP binding site of active kinases.



- The inhibitor competes with the probe for binding to the kinases.
- After labeling, the proteome is digested, and the biotinylated peptides (from the labeled kinases) are enriched.
- Quantitative mass spectrometry is used to identify and quantify the labeled peptides, providing a measure of inhibitor occupancy for a large number of kinases simultaneously[9].

Visualizing Experimental Workflows and Biological Pathways

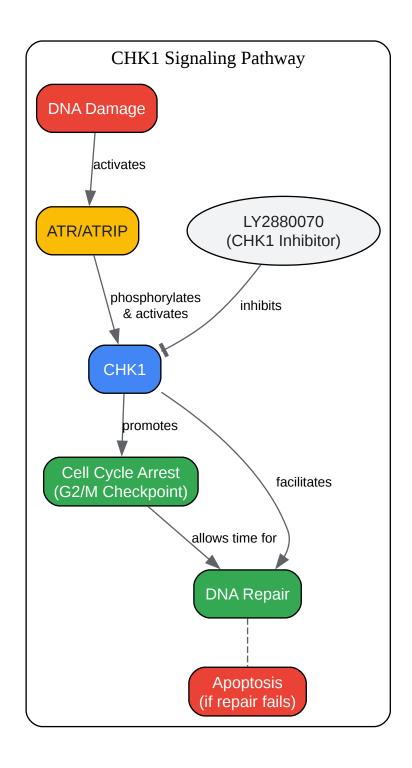
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical kinase profiling workflow, the CHK1 signaling pathway, and a comparison of inhibitor selectivity.



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Caption: Workflow for biochemical off-target kinase profiling.

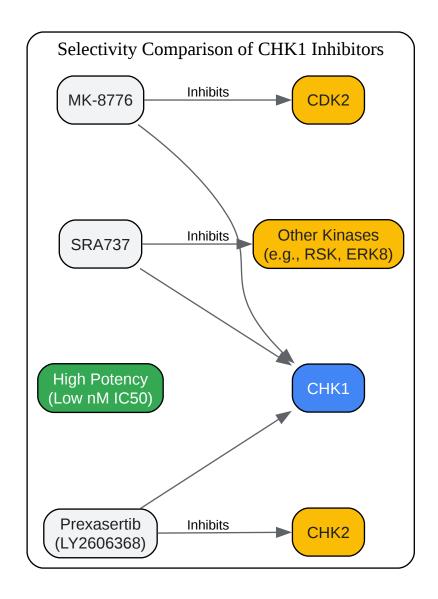




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Caption: Simplified CHK1 signaling pathway in response to DNA damage.





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Caption: Comparative selectivity of prominent CHK1 inhibitors.

In conclusion, while the specific off-target kinase profile of **LY2880070** remains to be fully disclosed in the public domain, a comparative analysis of its class counterparts provides a valuable predictive framework. Researchers developing or utilizing CHK1 inhibitors should anticipate potential off-target effects on other kinases, particularly CHK2 and CDKs, and employ comprehensive profiling strategies to fully characterize their compound of interest. This proactive approach is essential for a thorough understanding of the inhibitor's biological activity and for the successful translation of preclinical findings to the clinic.



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